Cas no 433703-21-0 (1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine)

1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine
- 5-(4-chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidine, 5-(4-chlorophenyl)-4-[4-[(3-fluoro-4-methoxyphenyl)methyl]-1-piperazinyl]-
-
- Inchi: 1S/C24H22ClFN4OS/c1-31-21-7-2-16(12-20(21)26)13-29-8-10-30(11-9-29)23-22-19(14-32-24(22)28-15-27-23)17-3-5-18(25)6-4-17/h2-7,12,14-15H,8-11,13H2,1H3
- InChI Key: LJCGBOSBJNWTFJ-UHFFFAOYSA-N
- SMILES: C1=NC(N2CCN(CC3=CC=C(OC)C(F)=C3)CC2)=C2C(C3=CC=C(Cl)C=C3)=CSC2=N1
1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-0397-2mg |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-1mg |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-20mg |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-2μmol |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-5μmol |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-10μmol |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-10mg |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-5mg |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-30mg |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1092-0397-40mg |
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
433703-21-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine Related Literature
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine
Recent Advances in the Study of 1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine (CAS: 433703-21-0)
The compound 1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine (CAS: 433703-21-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thienopyrimidine derivative has been the subject of extensive research, particularly in the context of kinase inhibition and its implications for cancer therapy. Recent studies have focused on elucidating its molecular mechanisms, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical models.
A key area of investigation has been the compound's ability to selectively inhibit specific kinase targets, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Structural-activity relationship (SAR) studies have revealed that the presence of the 4-chlorophenyl and 3-fluoro-4-methoxyphenyl groups is critical for maintaining high binding affinity and selectivity. Computational modeling and X-ray crystallography have provided detailed insights into the compound's interaction with its target kinases, highlighting the importance of the thienopyrimidine core in forming key hydrogen bonds and hydrophobic interactions.
Recent preclinical evaluations have demonstrated promising results, with the compound exhibiting potent anti-proliferative effects in a range of cancer cell lines, including breast, lung, and colorectal cancers. Notably, in vivo studies using xenograft models have shown significant tumor growth inhibition with minimal toxicity, suggesting a favorable therapeutic window. These findings have spurred further optimization efforts, particularly in improving the compound's solubility and bioavailability to enhance its clinical potential.
In addition to its anticancer properties, emerging research has explored the compound's potential applications in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders. Preliminary data suggest that its kinase inhibitory activity may also modulate inflammatory pathways, making it a candidate for conditions like rheumatoid arthritis. However, these findings are still in the early stages and require further validation.
Despite the promising results, challenges remain in translating this compound into clinical use. Issues such as metabolic stability, potential off-target effects, and formulation development need to be addressed. Ongoing research is focused on these aspects, with several derivatives currently under investigation to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound and its analogs.
In conclusion, 1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine (CAS: 433703-21-0) represents a promising candidate for further development in oncology and beyond. Its unique structural features and potent biological activity make it a valuable tool for understanding kinase biology and a potential lead compound for drug discovery. Continued research and optimization will be crucial in realizing its full therapeutic potential.
433703-21-0 (1-5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-yl-4-(3-fluoro-4-methoxyphenyl)methylpiperazine) Related Products
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)




